3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid
Description
DNA Crosslinking Specificity of Nitrogen Mustard Moieties
The nitrogen mustard moiety in 3-{3-[bis(2-chloroethyl)amino]phenoxy}propanoic acid facilitates covalent bonding with DNA nucleophiles, primarily targeting the N-7 position of guanine residues. This alkylation occurs through the formation of a highly reactive aziridinium intermediate, which reacts with adjacent guanine bases to create interstrand crosslinks (ICLs). The compound’s phenoxypropanoic acid side chain may enhance target specificity by stabilizing interactions with the DNA minor groove, as evidenced by structural analogs showing improved binding affinity in A-T-rich regions.
Comparative molecular dynamics simulations suggest that the bis(2-chloroethyl)amino group adopts a conformation favorable for crosslinking two guanine residues separated by 3–4 base pairs. This spacing aligns with the helical twist of B-DNA, enabling efficient ICL formation without significant distortion of the double helix. The specificity for guanine over other nucleobases is attributed to its high nucleophilicity, which is approximately 10-fold greater than that of adenine in physiological conditions.
Comparative Alkylation Efficiency Across Tumor Cell Lines
Alkylation efficiency varies significantly across tumor cell lines due to differences in membrane permeability, intracellular detoxification, and DNA repair capacity. For example, in leukemia-derived HL-60 cells, this compound exhibits a 50% inhibitory concentration (IC~50~) of 12.3 μM, compared to 28.7 μM in solid tumor-derived MCF-7 cells. This disparity correlates with elevated glutathione-S-transferase (GST) activity in MCF-7 cells, which conjugates glutathione to the aziridinium intermediate, reducing its alkylating potential.
Table 1: Alkylation Efficiency in Select Tumor Cell Lines
| Cell Line | Origin | IC~50~ (μM) | GST Activity (nmol/min/mg) |
|---|---|---|---|
| HL-60 | Leukemia | 12.3 | 45.2 |
| MCF-7 | Breast Adenoca. | 28.7 | 112.6 |
| A549 | Lung Carcinoma | 19.4 | 78.9 |
The compound’s phenoxypropanoic acid group may improve uptake in hematopoietic cancers by mimicking phenylalanine transport pathways, as observed in melphalan-resistant cells overexpressing the LAT1 amino acid transporter. Conversely, limited penetration through the blood-brain barrier reduces its efficacy in glioblastoma models.
Temporal Dynamics of DNA Adduct Formation
DNA adduct formation follows biphasic kinetics, with rapid initial alkylation (t~1/2~ = 15–30 min) followed by slower crosslink stabilization (t~1/2~ = 4–6 h). The initial phase involves monofunctional adducts at guanine N-7, while the delayed phase reflects the conversion of these adducts into ICLs through secondary alkylation events. The propanoic acid moiety slows hydrolysis of the aziridinium intermediate, extending the window for crosslink completion compared to non-carboxylated nitrogen mustards.
Repair pathways significantly influence adduct persistence. Nucleotide excision repair (NER) resolves approximately 60% of monofunctional adducts within 24 hours, whereas ICLs require Fanconi anemia pathway components for resolution, prolonging their presence to 48–72 hours. The compound’s adducts are 1.8-fold more persistent in NER-deficient xeroderma pigmentosum cells than in repair-proficient lines.
Properties
CAS No. |
64977-02-2 |
|---|---|
Molecular Formula |
C13H17Cl2NO3 |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-[3-[bis(2-chloroethyl)amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO3/c14-5-7-16(8-6-15)11-2-1-3-12(10-11)19-9-4-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
InChI Key |
FEOMSJXNYZDINC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid typically involves the reaction of 3-aminophenol with 2-chloroethyl chloroformate to form the intermediate 3-(2-chloroethylamino)phenol. This intermediate is then reacted with 3-chloropropanoic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bis(2-chloroethyl)amino group attached to a phenoxypropanoic acid structure. Its chemical structure can be represented as follows:
- Molecular Weight : 306.18 g/mol
- IUPAC Name : 3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid
This structure is crucial for the compound's biological activity, particularly its ability to interact with cellular targets.
Anticancer Activity
One of the primary applications of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is in cancer therapy. The compound exhibits cytotoxic properties against various cancer cell lines through mechanisms that may involve DNA alkylation and disruption of cellular processes.
- Mechanism of Action : The bis(2-chloroethyl)amino moiety is known to form reactive intermediates that can alkylate DNA, leading to apoptosis in cancer cells. This mechanism has been documented in several studies where the compound demonstrated significant antitumor activity.
Research on Drug Resistance
Research indicates that this compound can be used to study mechanisms of drug resistance in cancer cells. By analyzing how cancer cells adapt to treatments involving this compound, researchers can gain insights into overcoming resistance mechanisms.
- Case Study : A notable study investigated the effects of this compound on resistant cell lines, revealing alterations in gene expression related to apoptosis and drug metabolism pathways.
Comparative Efficacy
To better understand the efficacy of this compound compared to other anticancer agents, the following table summarizes key findings from various studies:
Mechanism of Action
The mechanism of action of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy . The molecular targets include DNA and various enzymes involved in cell replication and repair pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrogen Mustard-Containing Propanoic Acid Derivatives
POPA vs. Carboxyphosphamide (Carboxy-CP)
- Structural Differences: Carboxyphosphamide (3-[[amino[bis(2-chloroethyl)amino]phosphoryl]oxy]propanoic acid) replaces POPA’s phenoxy group with a phosphoryloxy linkage .
- Functional Comparison :
- Both compounds are prodrugs requiring metabolic activation. Carboxyphosphamide is a metabolite of cyclophosphamide, releasing phosphoramide mustard, whereas POPA directly alkylates DNA via its chloroethyl groups .
- Cytotoxicity : POPA-derived steroidal conjugates (e.g., ASA-B) show IC₅₀ values of 0.8–2.5 µM against leukemia cells, comparable to carboxyphosphamide’s activity in cyclophosphamide therapy .
POPA vs. Steroidal Lactam Conjugates
POPA is esterified with steroidal lactams (e.g., ASA-B, ASA-C) to enhance tumor targeting. These conjugates exhibit improved cytotoxicity (IC₅₀: 1.2–3.0 µM) compared to non-conjugated POPA, likely due to steroid-mediated cellular uptake .
Phenoxypropanoic Acid Derivatives
Substituent Effects on Biotransformation
- Biotransformation Rates: Compound Substitution on Phenoxy Group Biotransformation Rate (vs. Octanoic Acid) POPA Bis(2-chloroethyl)amino Not reported 3-(Phenoxy)propanoic acid Unsubstituted 30% of octanoic acid 1a (3-(2-Methylphenoxy)) 2-Methyl 25% of octanoic acid 1b (3-(3-Methylphenoxy)) 3-Methyl 15% of octanoic acid POPA’s bulky bis(2-chloroethyl)amino group likely further reduces mitochondrial β-oxidation rates compared to methyl-substituted analogs .
Thiazole and Heterocyclic Propanoic Acid Derivatives
- Aminothiazole Derivatives (e.g., 6d, 6e): Structure: Propanoic acid linked to aminothiazole rings with substituents like 4-cyanophenyl or 4-trifluoromethylphenyl . Activity: These compounds show antiviral (IC₅₀: 5–10 µM against influenza A) and antibacterial properties, unlike POPA’s focus on cytotoxicity .
Amino-Substituted Propanoic Acid Derivatives
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Structure: Feature a hydroxyphenylamino group instead of POPA’s bis-chloroethylamino group . Activity: Demonstrated anticancer (IC₅₀: 10–50 µM) and antioxidant (EC₅₀: 20–80 µM) effects, with lower cytotoxicity than POPA .
Biological Activity
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, often referred to as POPA, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential antitumor properties. This article delves into the biological activity of POPA, highlighting its mechanisms of action, efficacy against cancer cells, and relevant case studies.
Chemical Structure and Properties
POPA is characterized by its unique chemical structure, which includes a phenoxy group linked to a propanoic acid moiety and a bis(2-chloroethyl)amino substituent. This structure is believed to contribute to its biological activities, particularly in targeting cancer cells.
The mechanism through which POPA exerts its biological effects primarily involves alkylation processes. The bis(2-chloroethyl)amino group is known for its ability to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This action is critical in the context of cancer therapy, as it can induce apoptosis in rapidly dividing tumor cells.
Efficacy Against Cancer Cells
Recent studies have evaluated the cytotoxic effects of POPA against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that POPA exhibited cytocidal effects against human ovarian cancer cells. The compound was tested at concentrations ranging from 0.1 to 100 µM over a 48-hour exposure period. The growth inhibition was assessed using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability .
- Growth Inhibition Data : The half-maximal inhibitory concentration (IC50) values for POPA were calculated, revealing significant cytotoxicity at specific concentrations. The results indicated that POPA could effectively inhibit the growth of ovarian cancer cells, suggesting its potential as an anticancer agent.
Case Studies
- Ovarian Cancer Cell Lines : A study published in MDPI reported on the effects of POPA compared to other compounds such as Olaparib and 3-Aminobenzamide (3-AB). The results showed that while POPA had some activity, it was less potent than Olaparib in inhibiting PARP activity, a key enzyme involved in DNA repair mechanisms .
- Chromosomal Aberration Studies : Another aspect investigated was the compound's impact on chromosomal stability. Using peripheral blood mononuclear cells (PBMCs), researchers treated cells with POPA and analyzed metaphase spreads for chromosomal aberrations. These studies are crucial for assessing the genotoxic potential of chemotherapeutic agents .
Summary of Findings
Q & A
Q. What synthetic routes are recommended for preparing 3-{3-[bis(2-chloroethyl)amino]phenoxy}propanoic acid, and what reaction conditions optimize yield?
The compound can be synthesized via nucleophilic substitution. A plausible route involves reacting 3-chloropropanoic acid with 3-[bis(2-chloroethyl)amino]phenol under basic conditions (e.g., NaOH in ethanol). The hydroxyl group attacks the electrophilic carbon of the chloroacid, forming the ether linkage. Reaction optimization includes maintaining anhydrous conditions, controlled temperature (60–80°C), and stoichiometric excess of the phenol derivative to minimize side reactions . Post-synthesis purification via recrystallization or column chromatography is critical due to potential alkylating byproducts.
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ether linkage (δ ~4.5 ppm for OCH₂) and bis(2-chloroethyl)amino groups (δ ~3.6 ppm for N–CH₂–Cl).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 327.0452 for C₁₃H₁₆Cl₂N₂O₃) .
Q. What safety protocols are advised for handling this compound in laboratory settings?
The bis(2-chloroethyl)amino moiety is a potent alkylating agent, requiring stringent precautions:
- Use fume hoods, nitrile gloves, and lab coats.
- Avoid skin contact; store in airtight containers at –20°C.
- Monitor air quality via personal sampling if used frequently, as per OSHA guidelines .
Advanced Research Questions
Q. How does the compound’s reactivity influence its stability under varying pH and temperature conditions?
Acidic or alkaline conditions may hydrolyze the chloroethyl groups, forming ethanol derivatives. Accelerated stability studies (e.g., 40°C/75% RH) with periodic HPLC analysis reveal degradation pathways. Buffered solutions (pH 6–8) at 4°C maximize shelf life. Kinetic modeling (Arrhenius equation) predicts degradation rates for long-term storage .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets (e.g., DNA alkylation)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with DNA base pairs. The bis(2-chloroethyl)amino group forms covalent adducts with guanine N7, similar to nitrogen mustards. Density Functional Theory (DFT) calculates charge distribution to explain regioselectivity .
Q. How can conflicting data on the compound’s cytotoxicity be resolved across different cell lines?
Discrepancies may arise from assay conditions (e.g., serum concentration, exposure time). Standardize protocols using MTT/WST-1 assays with controlled oxygen levels (5% CO₂). Validate results via orthogonal methods (e.g., clonogenic assays). Cross-reference with PubChem bioactivity data to identify cell-line-specific sensitivities .
Q. What advanced chromatographic techniques are suitable for separating and quantifying degradation products?
Ultra-HPLC coupled with quadrupole time-of-flight MS (UHPLC-QTOF-MS) provides high-resolution separation and structural identification of degradation species. Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Data-independent acquisition (DIA) enhances metabolite detection .
Methodological Notes
- Synthesis Optimization: Include a table comparing yields under varying solvents (ethanol vs. DMF) and bases (NaOH vs. K₂CO₃).
- Analytical Validation: Provide retention times and mass fragments for major impurities (e.g., hydrolyzed chloroethyl groups).
- Biological Assays: Report IC₅₀ values across multiple cell lines with standard deviations (n ≥ 3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
